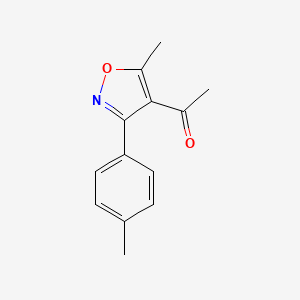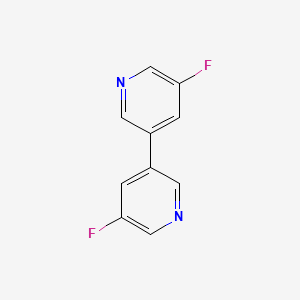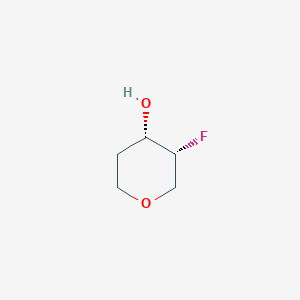
cis-3-Fluorooxan-4-ol
Overview
Description
“Cis-3-Fluorooxan-4-ol” is a chemical compound with the CAS Number: 1422188-18-8 . It has a molecular weight of 120.12 and its IUPAC name is (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol . The compound is typically stored in a refrigerator and appears as a colourless liquid or oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a colourless liquid or oil . It has a molecular weight of 120.12 and its IUPAC name is (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
cis-3-Fluorooxan-4-ol derivatives have garnered attention for their potential applications in scientific research, particularly in the field of organic chemistry. Notable studies have highlighted the synthesis and characterization of these compounds:
Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution : A study detailed the enantioenriched synthesis of cis-3-fluoro-chroman-4-ol derivatives through ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluoro-chromanones. This process utilized a dynamic kinetic resolution mechanism, operating under mild conditions and achieving high yields, diastereomeric ratios, and enantioselectivities (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).
Building Block for Medicinal Chemistry : cis-3-Fluoropiperidin-4-ol, a variant of this compound, has been recognized as a valuable building block in medicinal chemistry. The first enantioselective synthesis route for both enantiomers of this compound was established, using an enantioselective fluorination methodology. This approach leveraged modified cinchona alkaloid catalysts and demonstrated that commercially available primary amines can replace the catalyst, maintaining similar levels of enantioselectivity. The enantioselective synthesis of cis-3-fluoropiperidin-4-ol paves the way for its application in creating complex molecular architectures in medicinal chemistry (Shaw et al., 2013).
Enzymatic Synthesis of Chiral Catalysts : The enzymatic synthesis of enantiomerically pure cis-4-aminochroman-3-ol, a key precursor in developing novel HIV second-generation protease inhibitors, and other related compounds, has been reported. These compounds, including cis- and trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, are valuable as chiral catalysts in organic synthesis. The lipase-catalyzed kinetic acylation of these compounds demonstrated high enantioselectivity, offering a pathway to synthesize enantiomerically pure compounds used in various pharmaceutical applications (Recuero et al., 2006).
Automated Radiosynthesis for PET Imaging Agents : The compounds cis- and trans-4-[18F]fluoro-l-proline, used in PET imaging for detecting diseases like pulmonary fibrosis and various carcinomas, were prepared using a semi-automated process. This process involved a quaternary 4-aminopyridinium resin for F-18 fluorination and demonstrated a routine, simplified approach as easy as FDG production, crucial for PET imaging applications (Mazza, 2000).
Safety and Hazards
“Cis-3-Fluorooxan-4-ol” is associated with several hazard statements including H302 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)
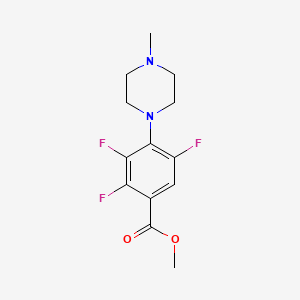
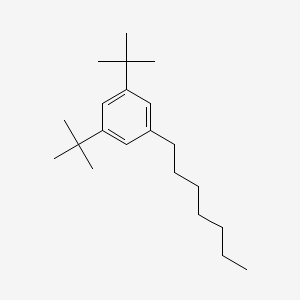
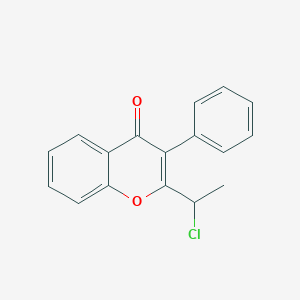

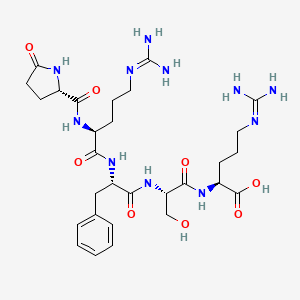

![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)

![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)

